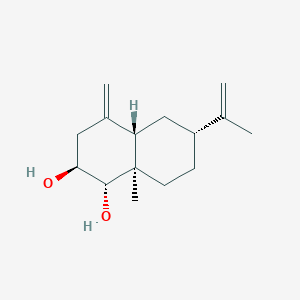
HIV-1 Rev 34-50
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 Rev (34-50) is a 17 amino acid peptide derived from the Rev-responsive element-binding domains of the Rev protein in HIV-1. This peptide exhibits anti-HIV-1 activity and plays a crucial role in the replication cycle of the virus by mediating the nuclear export of intron-containing viral RNAs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Rev (34-50) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of HIV-1 Rev (34-50) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
化学反応の分析
Types of Reactions: HIV-1 Rev (34-50) primarily undergoes interactions rather than traditional chemical reactions. These interactions include binding to RNA and proteins, which are critical for its biological function.
Common Reagents and Conditions: The peptide interacts with the Rev-responsive element (RRE) in viral RNA, forming a complex that facilitates the export of viral RNA from the nucleus to the cytoplasm. This interaction is mediated by the arginine-rich motif (ARM) within the peptide, which binds to specific stem-loop structures in the RRE .
Major Products Formed: The primary product of these interactions is the Rev-RRE complex, which is essential for the replication and assembly of new viral particles .
科学的研究の応用
HIV-1 Rev (34-50) has significant applications in scientific research, particularly in the fields of virology, molecular biology, and drug development. It is used to study the mechanisms of HIV-1 replication and the role of Rev in viral RNA export. Additionally, the peptide serves as a target for developing antiviral drugs that can inhibit its function, thereby preventing the replication of the virus .
作用機序
HIV-1 Rev (34-50) exerts its effects by binding to the Rev-responsive element (RRE) in the viral RNA. This binding is facilitated by the arginine-rich motif (ARM) within the peptide. The Rev-RRE complex is then recognized by the nuclear export receptor CRM1, which mediates the export of the complex from the nucleus to the cytoplasm. This process is crucial for the production of viral proteins and the assembly of new viral particles .
類似化合物との比較
Similar Compounds:
- HIV-1 Tat protein
- HIV-1 Nef protein
- HIV-1 Vif protein
Uniqueness: HIV-1 Rev (34-50) is unique in its specific role in mediating the nuclear export of intron-containing viral RNAs. Unlike other HIV-1 regulatory proteins such as Tat, Nef, and Vif, which have different functions in the viral life cycle, Rev is specifically involved in the post-transcriptional regulation of viral RNA. This makes it a critical target for antiviral drug development .
特性
分子式 |
C97H173N51O24 |
|---|---|
分子量 |
2437.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H173N51O24/c1-46(133-72(156)60(27-30-66(98)150)142-79(163)59(25-13-41-130-96(118)119)145-86(170)70(101)47(2)149)71(155)134-51(17-5-33-122-88(102)103)73(157)137-58(24-12-40-129-95(116)117)81(165)148-65(44-68(100)152)85(169)141-55(21-9-37-126-92(110)111)76(160)136-52(18-6-34-123-89(104)105)74(158)135-53(19-7-35-124-90(106)107)75(159)138-57(23-11-39-128-94(114)115)80(164)147-64(43-48-45-132-50-16-4-3-15-49(48)50)84(168)140-56(22-10-38-127-93(112)113)78(162)144-62(29-32-69(153)154)82(166)139-54(20-8-36-125-91(108)109)77(161)143-61(28-31-67(99)151)83(167)146-63(87(171)172)26-14-42-131-97(120)121/h3-4,15-16,45-47,51-65,70,132,149H,5-14,17-44,101H2,1-2H3,(H2,98,150)(H2,99,151)(H2,100,152)(H,133,156)(H,134,155)(H,135,158)(H,136,160)(H,137,157)(H,138,159)(H,139,166)(H,140,168)(H,141,169)(H,142,163)(H,143,161)(H,144,162)(H,145,170)(H,146,167)(H,147,164)(H,148,165)(H,153,154)(H,171,172)(H4,102,103,122)(H4,104,105,123)(H4,106,107,124)(H4,108,109,125)(H4,110,111,126)(H4,112,113,127)(H4,114,115,128)(H4,116,117,129)(H4,118,119,130)(H4,120,121,131)/t46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |
InChIキー |
SJDURFRPNNLLOO-LYAKTKFASA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)

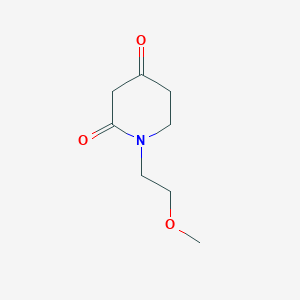
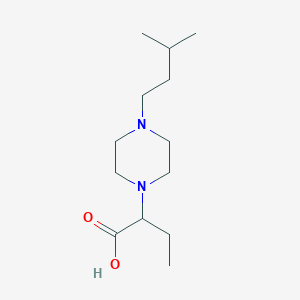
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)
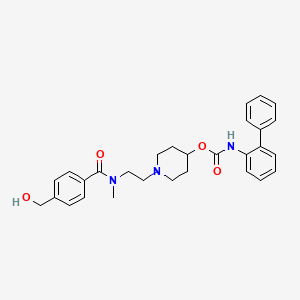



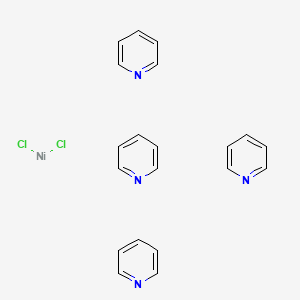

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
